molecular formula C23H19NO4 B2714563 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid CAS No. 1339049-65-8

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid

Cat. No.: B2714563
CAS No.: 1339049-65-8
M. Wt: 373.408
InChI Key: FQZBTBMFMYGFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Formation of the Benzoic Acid Derivative: The protected amino compound is then reacted with 2-methyl-benzoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling.

Major Products

The major products formed from these reactions include:

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains.

Scientific Research Applications

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, which are essential in studying protein functions and interactions.

    Drug Development: Peptides synthesized using this compound are used in drug discovery and development, particularly in designing peptide-based therapeutics.

    Biological Studies: The compound is used in various biological studies to investigate enzyme-substrate interactions and protein folding.

Mechanism of Action

The primary mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further reactions. This protection-deprotection strategy is crucial in ensuring the correct sequence and structure of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: Glycine derivative with Fmoc protection.

    Fmoc-Ala-OH: Alanine derivative with Fmoc protection.

    Fmoc-Val-OH: Valine derivative with Fmoc protection.

Uniqueness

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid is unique due to its specific structure, which includes a 2-methyl-benzoic acid moiety. This structure imparts distinct properties, such as increased hydrophobicity and steric hindrance, which can influence the behavior of the compound in peptide synthesis and other applications.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-10-11-15(12-20(14)22(25)26)24-23(27)28-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZBTBMFMYGFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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